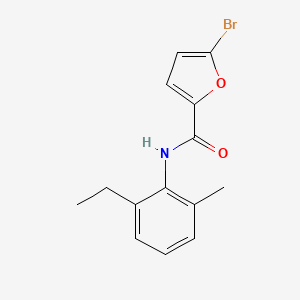
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as DPEP, is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. Its unique structure and mechanism of action have made it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and survival. 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further investigation. However, some studies have reported potential side effects, including liver toxicity and hematological toxicity. These effects are likely due to the inhibition of topoisomerase II, which is also present in normal cells.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its specificity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have a synergistic effect when combined with other anti-cancer agents, suggesting that it could be used in combination therapies.
One limitation of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone and its potential side effects. Finally, there is potential for the development of new cancer treatments based on the use of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in combination with other anti-cancer agents.
合成法
The synthesis of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(3,4-dichlorophenyl)ethanone with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
科学的研究の応用
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone could be a useful tool in the development of new cancer treatments.
特性
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c1-8-6-9(2)18-14(17-8)20-19-10(3)11-4-5-12(15)13(16)7-11/h4-7H,1-3H3,(H,17,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFPMACAKDXNP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)




![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)